

In Vitro Target Validation of Derazantinib Racemate: A Technical Guide

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Compound of Interest					
Compound Name:	Derazantinib Racemate				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (formerly ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3] This makes the FGFRs compelling targets for therapeutic intervention.

This technical guide provides an in-depth overview of the in vitro methodologies and key data supporting the target validation of derazantinib. It summarizes its kinase selectivity, its cellular mechanism of action, and the experimental protocols used to characterize its activity.

Mechanism of Action

Derazantinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition blocks the signal transduction cascades that promote tumor cell proliferation, survival, and angiogenesis.[1] In vitro studies have demonstrated that derazantinib potently inhibits FGFR subtypes 1, 2, and 3.[5][6] It also shows activity against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and



Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which may contribute to its overall anti-tumor effect by modulating the tumor microenvironment and angiogenesis.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of derazantinib against various kinases and its effect on cellular functions.

Table 1: Cell-Free Kinase Inhibitory Activity of

Derazantinib

Target Kinase	IC50 (nM)	Assay Type
FGFR1	4.5	Cell-Free Kinase Assay
FGFR2	1.8 - 5.2	Cell-Free Kinase Assay
FGFR3	4.5	Cell-Free Kinase Assay
FGFR4	34	Cell-Free Kinase Assay
CSF1R	16.2	Cell-Free Kinase Assay
VEGFR2	31.7	Cell-Free Kinase Assay
RET	Inhibited ¹	Cell-Free Kinase Assay
DDR2	Inhibited ¹	Cell-Free Kinase Assay
PDGFRβ	Inhibited ¹	Cell-Free Kinase Assay
KIT	Inhibited ¹	Cell-Free Kinase Assay

¹ Derazantinib has been shown to inhibit these kinases, though specific IC50 values are not consistently reported in the public domain.[5][7] Data sourced from references:[4][5][6][7]

Table 2: Cellular Activity of Derazantinib



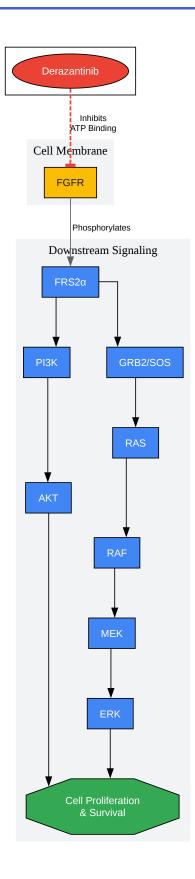
Assay	Cell Line	Target/Process	EC50 / GI50 (μΜ)	Genetic Context
FGFR Autophosphoryla tion	Cos-1 (overexpressing)	pFGFR1	< 0.123	FGFR1 Overexpression
FGFR Autophosphoryla tion	Cos-1 (overexpressing)	pFGFR2	0.185	FGFR2 Overexpression
FGFR Autophosphoryla tion	Cos-1 (overexpressing)	pFGFR3	0.463	FGFR3 Overexpression
Anti-Proliferation	Urothelial Cancer Panel	Cell Viability	Mean GI50: 1.7	Various (FGFR3 fusions in most sensitive lines)
FGF2-mediated Growth Arrest	Chondrocytes	Rescue from Growth Arrest	~ 0.1	N/A

Data sourced from references:[4][5]

Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures provide a clear understanding of the drug's mechanism and the methods used for its validation.

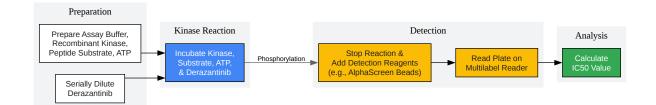




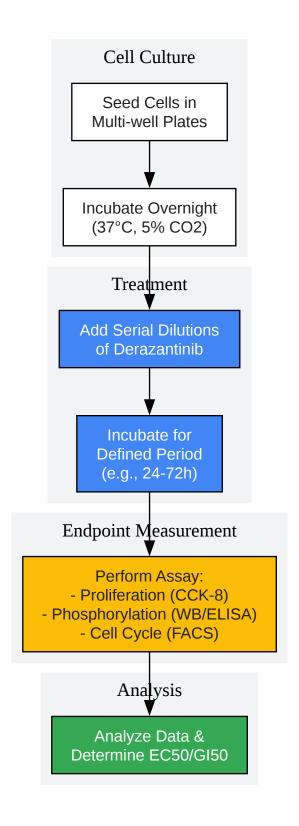
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Caption: Derazantinib inhibits FGFR phosphorylation, blocking downstream signaling.









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References

- 1. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selleck Chemical LLC Derazantinib(ARQ-087) 2mg 1234356-69-4, Quantity: | Fisher Scientific [fishersci.com]
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 [https://www.benchchem.com/product/b2367503#derazantinib-racemate-target-validation-in-vitro]

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